molecular formula C23H22ClNO6 B14954845 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B14954845
M. Wt: 443.9 g/mol
InChI Key: YLKFQHPEJMMPQL-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the chloro and ethyl groups. The final step involves the coupling of the coumarin derivative with 2-{[(benzyloxy)carbonyl]amino}butanoate under specific reaction conditions.

    Preparation of Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and ethyl iodide.

    Coupling Reaction: The final coupling reaction involves the reaction of the modified coumarin derivative with 2-{[(benzyloxy)carbonyl]amino}butanoate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized coumarin derivatives.

    Reduction: Formation of reduced coumarin derivatives.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in biological processes, such as DNA gyrase or topoisomerase.

    Modulation of Signaling Pathways: Affecting signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding to Receptors: Interacting with specific receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
  • 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(tert-butoxycarbonyl)amino}-3-methylbutanoate

Uniqueness

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H22ClNO6/c1-3-15-10-21(26)30-19-12-20(17(24)11-16(15)19)31-22(27)18(4-2)25-23(28)29-13-14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3,(H,25,28)

InChI Key

YLKFQHPEJMMPQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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